molecular formula C11H15F2NO B13304169 [1-(3,5-Difluorophenyl)ethyl](2-methoxyethyl)amine

[1-(3,5-Difluorophenyl)ethyl](2-methoxyethyl)amine

Cat. No.: B13304169
M. Wt: 215.24 g/mol
InChI Key: OJFYOOBKGPTLCE-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)ethylamine: is an organic compound characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a methoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)ethylamine typically involves the coupling of a difluorophenyl precursor with an ethylamine derivative. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium-catalyzed cross-coupling of boronic acids with halides . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to meet regulatory standards for pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyethylamine group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more saturated phenyl derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated phenyl derivatives.

    Substitution: Formation of various substituted amines or ethers.

Scientific Research Applications

Chemistry: In chemistry, 1-(3,5-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.

Medicine: In medicinal chemistry, 1-(3,5-Difluorophenyl)ethylamine is explored for its potential therapeutic properties. Its structural features may contribute to the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxyethylamine group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to specific biological effects.

Comparison with Similar Compounds

    [1-(3,5-Difluorophenyl)ethyl]amine: Lacks the methoxyethyl group, which may result in different reactivity and biological activity.

    1-(3,5-Difluorophenyl)methylamine: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.

    1-(3,5-Difluorophenyl)ethylamine: Has an ethoxy group instead of a methoxy group, which may affect its solubility and reactivity.

Uniqueness: The presence of both the difluorophenyl and methoxyethylamine groups in 1-(3,5-Difluorophenyl)ethylamine makes it unique, providing a balance of hydrophobic and hydrophilic properties. This combination can enhance its versatility in various applications, from chemical synthesis to biological research.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C11H15F2NO/c1-8(14-3-4-15-2)9-5-10(12)7-11(13)6-9/h5-8,14H,3-4H2,1-2H3

InChI Key

OJFYOOBKGPTLCE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)NCCOC

Origin of Product

United States

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